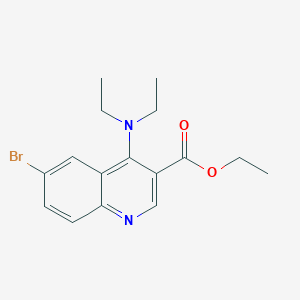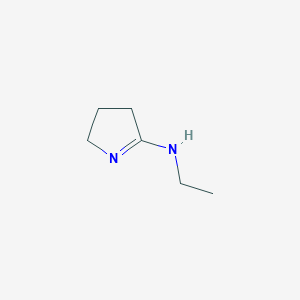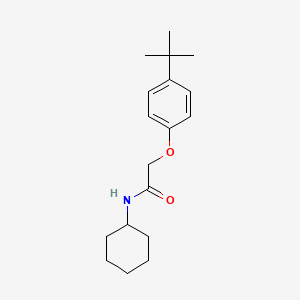
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a diethylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification and amination reactions. One common method involves the bromination of 6-methylquinoline with N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atom at the 6th position. This is followed by esterification with ethyl chloroformate and subsequent amination with diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl derivatives
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Ethyl Chloroformate: Used for esterification.
Diethylamine: Used for amination.
Palladium Catalysts: Used in cross-coupling reactions
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-Oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Biaryl Derivatives: Formed through coupling reactions
Scientific Research Applications
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antimalarial, antibacterial, and anticancer agents.
Synthetic Organic Chemistry: Employed in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the bromine atom and quinoline ring contribute to its overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a diethylamino group.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a chloro group instead of a diethylamino group
Uniqueness
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2/c1-4-19(5-2)15-12-9-11(17)7-8-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
SKEVHVLZQXLMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)







![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)



![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
